molecular formula C7H10N2 B15138741 2-Ethyl-3-methylpyrazine-d3

2-Ethyl-3-methylpyrazine-d3

Cat. No.: B15138741
M. Wt: 125.19 g/mol
InChI Key: LNIMMWYNSBZESE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-methylpyrazine-d3 is a deuterated derivative of 2-Ethyl-3-methylpyrazine, a compound known for its presence in various food products due to its distinct aroma. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-methylpyrazine-d3 can be synthesized through the deuteration of 2-Ethyl-3-methylpyrazine. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazines .

Scientific Research Applications

2-Ethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Helps in studying metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of flavor and fragrance compounds

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylpyrazine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the compound’s pharmacokinetics by altering its metabolic stability and distribution. This makes it a valuable tool in studying drug metabolism and enzyme-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methylpyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic profiles compared to its non-deuterated counterparts .

Properties

Molecular Formula

C7H10N2

Molecular Weight

125.19 g/mol

IUPAC Name

2-ethyl-3-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3

InChI Key

LNIMMWYNSBZESE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CN=C1CC

Canonical SMILES

CCC1=NC=CN=C1C

Origin of Product

United States

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